(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone typically involves the reaction of cyclopentanone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: (4-Chlorophenyl)(1-oxocyclopentyl)methanone.
Reduction: (4-Chlorophenyl)(1-hydroxycyclopentyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone has several applications in scientific research:
Neurology: It is used to study pain and inflammation mechanisms.
Pharmacology: It serves as a reference standard for opioid and glutamate receptor studies.
Toxicology: It is used in the analysis of drug impurities and metabolites.
Material Science: It is investigated for its potential use in corrosion inhibitors.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone involves its interaction with various molecular targets, including opioid receptors and glutamate receptors . It modulates neurotransmission, which can affect pain perception and inflammatory responses. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Similar structure but with the chlorine atom in the ortho position.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a hydroxyl group on the phenyl ring.
Uniqueness
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Its combination of a cyclopentyl ring and a chlorophenyl group provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.